molecular formula C9H11IO B1313319 2-(2-Iodophenyl)propan-2-ol CAS No. 69352-05-2

2-(2-Iodophenyl)propan-2-ol

Cat. No. B1313319
CAS RN: 69352-05-2
M. Wt: 262.09 g/mol
InChI Key: ZQDCRUZWIKKVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodophenyl)propan-2-ol is a chemical compound with the molecular formula C9H11IO. It has a molecular weight of 262.09 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(2-Iodophenyl)propan-2-ol is 1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 . This indicates that the compound has a carbon backbone with an iodine atom attached to one of the phenyl rings and a hydroxyl group attached to the secondary carbon atom .

Scientific Research Applications

  • Catalytic Activity and Chemical Interactions : Studies on the interaction between propan-2-ol and various catalysts, including carbon-supported metal catalysts, revealed significant insights. The adsorption and decomposition of propan-2-ol, which shares a similar structure with 2-(2-Iodophenyl)propan-2-ol, have been investigated using in situ infrared spectroscopy. This research is crucial for understanding the catalytic activities in reactions involving compounds like 2-(2-Iodophenyl)propan-2-ol (Zawadzki et al., 2001).

  • Biofuel Production : Propan-2-ol, closely related to 2-(2-Iodophenyl)propan-2-ol, has been used as an acyl acceptor in the lipase-catalyzed production of biodiesel from various vegetable oils. This demonstrates the potential application of similar compounds in renewable energy resources (Modi et al., 2006).

  • Chemical Synthesis and Transformations : The use of 2-(2-Iodophenyl)propan-2-ol in the synthesis of various compounds, including trifluoromethyl transfer agents, highlights its role in complex chemical transformations. This underlines its importance in synthetic chemistry and the development of new compounds (Eisenberger et al., 2012).

  • Pharmaceutical and Medicinal Chemistry : Compounds structurally similar to 2-(2-Iodophenyl)propan-2-ol, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have been synthesized and evaluated for their affinity to beta-adrenoceptors. This highlights the potential application of 2-(2-Iodophenyl)propan-2-ol in developing new pharmaceutical agents (Rzeszotarski et al., 1979).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for the study or application of 2-(2-Iodophenyl)propan-2-ol are not mentioned in the available literature, compounds of this nature are often subjects of ongoing research in medicinal chemistry . They may also be used as intermediates in the synthesis of other complex organic compounds .

properties

IUPAC Name

2-(2-iodophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDCRUZWIKKVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467643
Record name 2-(2-iodophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodophenyl)propan-2-ol

CAS RN

69352-05-2
Record name 2-Iodo-α,α-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69352-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-iodophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodophenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Iodophenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(2-Iodophenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-(2-Iodophenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(2-Iodophenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(2-Iodophenyl)propan-2-ol

Citations

For This Compound
67
Citations
HK Minhas - 2020 - figshare.le.ac.uk
Hypervalent iodine (III) compounds are attractive reagents in organic synthesis. The main advantages include their low cost and low toxicity. In particular, they have been used as atom-…
Number of citations: 6 figshare.le.ac.uk
X Shao, L Lu, Q Shen - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1584705‐82‐7 ] C 10 H 10 F 3 IOS (MW 361.94) InChI = 1S/C10H10F3IOS/c1‐9(2,15‐16‐10(11,12)13)7‐5‐3‐4‐6‐8(7)14/h3‐6H,1‐2H3 InChIKey = OVVURKRTLZQGJM‐…
Number of citations: 0 onlinelibrary.wiley.com
K Stanek, R Koller, I Kieltsch… - … of Reagents for …, 2001 - Wiley Online Library
[ 887144‐97‐0 ] C 10 H 10 F 3 IO (MW 330.09) InChI = 1S/C10H10F3IO/c1‐9(2)7‐5‐3‐4‐6‐8(7)14(15‐9)10(11,12)13/h3‐6H,1‐2H3 InChIKey = HVAPLSNCVYXFDQ‐UHFFFAOYSA‐N …
Number of citations: 2 onlinelibrary.wiley.com
N Santschi, T Nauser - Journal of fluorine chemistry, 2017 - Elsevier
We report on the rate of reduction of a popular electrophilic trifluoromethylating agent, Togni’s reagent (T-CF 3 ), with solvated electrons (e aq − ) generated by pulse radiolysis. By …
Number of citations: 7 www.sciencedirect.com
V Matousek, E Pietrasiak, R Schwenk… - The Journal of organic …, 2013 - ACS Publications
Simplified syntheses suited for large scale preparations of the two hypervalent iodine reagents 1 and 2 for electrophilic trifluoromethylation are reported. In both cases, the stoichiometric …
Number of citations: 229 pubs.acs.org
A Maity, SM Hyun, DC Powers - Nature Chemistry, 2018 - nature.com
The development of sustainable oxidation chemistry demands strategies to harness O 2 as a terminal oxidant. Oxidase catalysis, in which O 2 serves as a chemical oxidant without …
Number of citations: 83 www.nature.com
GC Geary, EG Hope, K Singh, AM Stuart - Chemical Communications, 2013 - pubs.rsc.org
The air and moisture stable fluoroiodane 8, readily prepared on a 6 g scale by nucleophilic fluorination of the hydroxyiodane 7 with TREAT-HF, has been used as an electrophilic …
Number of citations: 122 pubs.rsc.org
J Wu, K Xu, H Hirao, N Yoshikai - Chemistry–A European …, 2017 - Wiley Online Library
A Pd II ‐catalyzed 2:1 coupling reaction of alkynylbenziodoxole with carboxylic acid to afford (alk‐1‐en‐3‐ynyl)benziodoxole, which is efficiently promoted by an octahydrophenazine …
S Bollikonda, S Mohanarangam, RR Jinna… - The Journal of …, 2015 - ACS Publications
A formal synthesis of the antiasthma drug montelukast sodium is described, wherein the key chiral diol intermediate was accessed with greater convergence of the C–C bond-forming …
Number of citations: 19 pubs.acs.org
N Santschi, D Katayev, R Calvo, BJ Jelier - ChemPhysChem, 2018 - Wiley Online Library
We present the thermolysis of cyclic hypervalent iodine(III) perfluoroalkyl transfer reagents carried out in standard GC‐MS instrumentation. Through heating, these structures undergo …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.